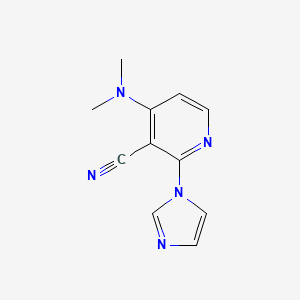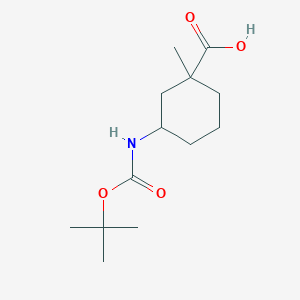
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid” is a type of organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is typically added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis
The Boc group can be removed from the compound through a reaction with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Wissenschaftliche Forschungsanwendungen
- Boc -protected amino acids play a crucial role in peptide synthesis. Researchers use them as building blocks to create custom peptides with specific sequences. The Boc group protects the amino group during coupling reactions, allowing controlled stepwise assembly of longer peptides .
- 3-[(tert-Butoxycarbonyl)amino]phenylboronic acid serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, making it useful for constructing complex organic molecules .
- Researchers have explored Boc -protected amino acids as components of ionic liquids. For instance, [emim][Boc-Ala] (where [emim] represents the ionic liquid) has been studied for its potential in chemical processes. These ionic liquids can be recycled multiple times, making them environmentally friendly .
- The Boc -protected form of amino acids is often used in medicinal chemistry. Researchers modify these amino acids to design novel drug candidates. By incorporating 3-(Boc-amino)phenylboronic acid , they can explore new therapeutic agents .
- 3-[(tert-Butoxycarbonyl)amino]phenylboronic acid participates in various organic transformations. Its boronic acid functionality allows it to react with electrophiles, nucleophiles, and other functional groups. Researchers use it to synthesize diverse organic compounds .
- Boronic acids, including 3-(Boc-amino)phenylboronic acid , have applications in materials science. They can be incorporated into polymers, sensors, and supramolecular assemblies. Their unique reactivity and binding properties make them valuable in designing functional materials .
Peptide Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
Ionic Liquids
Drug Development
Organic Synthesis
Materials Science
Wirkmechanismus
Target of Action
The compound is a derivative of amino acids, which are fundamental building blocks of proteins and peptides . Therefore, it may interact with various biological targets depending on its specific structure and functional groups.
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows the compound to undergo various reactions without unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the original amine group .
Biochemical Pathways
The compound, being a derivative of amino acids, may participate in peptide synthesis . In a study, Boc-protected amino acid ionic liquids were used as starting materials in dipeptide synthesis . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Pharmacokinetics
For instance, Boc-protected amino acid ionic liquids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
Result of Action
The result of the compound’s action largely depends on its specific application. In the context of peptide synthesis, the compound can contribute to the formation of dipeptides . The Boc group’s removal under acidic conditions would reveal the original amine group, allowing further reactions to occur .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Boc group’s removal is facilitated by acidic conditions . Additionally, the compound’s solubility varies depending on the solvent used, which can impact its reactivity . The compound’s stability and reactivity can also be affected by temperature .
Eigenschaften
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPMDVSCEXNFGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Ar,7aS)-6-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B2398554.png)
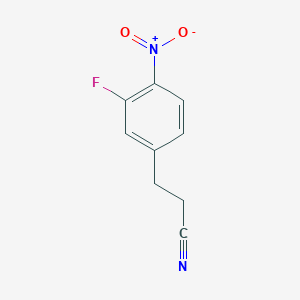
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
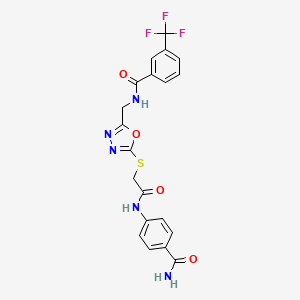
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)
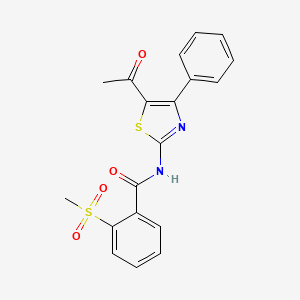
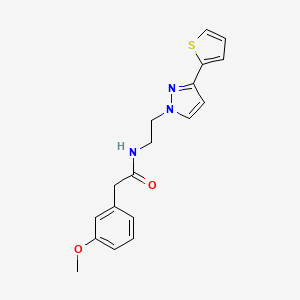
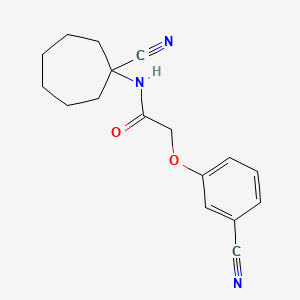
![2-(2-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2398566.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide](/img/structure/B2398568.png)

![3-(9-chloro-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2398571.png)
